5-(3-Fluorophenyl)nicotinaldehyde
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Overview
Description
5-(3-Fluorophenyl)nicotinaldehyde: is a chemical compound that belongs to the class of nicotinamide derivatives. It is characterized by its molecular formula C12H8FNO and a molecular weight of 201.2 g/mol . This compound is a yellow crystalline solid and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 5-(3-Fluorophenyl)nicotinaldehyde can be achieved through several synthetic routes. One common method involves the Suzuki coupling reaction . This reaction typically involves the coupling of 5-bromonicotinic acid with p-fluorobenzeneboronic acid in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or toluene.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale Suzuki coupling reactions. The process is optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions: 5-(3-Fluorophenyl)nicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed:
Oxidation: 5-(3-Fluorophenyl)nicotinic acid.
Reduction: 5-(3-Fluorophenyl)nicotinyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(3-Fluorophenyl)nicotinaldehyde has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(3-Fluorophenyl)nicotinaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the fluorine atom on the phenyl ring can influence the compound’s binding affinity and specificity for certain molecular targets .
Comparison with Similar Compounds
- 5-(4-Fluorophenyl)nicotinaldehyde
- 5-(2-Fluorophenyl)nicotinaldehyde
- 5-(3-Chlorophenyl)nicotinaldehyde
Comparison: 5-(3-Fluorophenyl)nicotinaldehyde is unique due to the position of the fluorine atom on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs with different substituents or substitution positions, it may exhibit distinct properties in terms of stability, solubility, and interaction with biological targets .
Properties
IUPAC Name |
5-(3-fluorophenyl)pyridine-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FNO/c13-12-3-1-2-10(5-12)11-4-9(8-15)6-14-7-11/h1-8H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJZZECYHNUGAKP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CN=CC(=C2)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30646990 |
Source
|
Record name | 5-(3-Fluorophenyl)pyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30646990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887973-72-0 |
Source
|
Record name | 5-(3-Fluorophenyl)pyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30646990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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